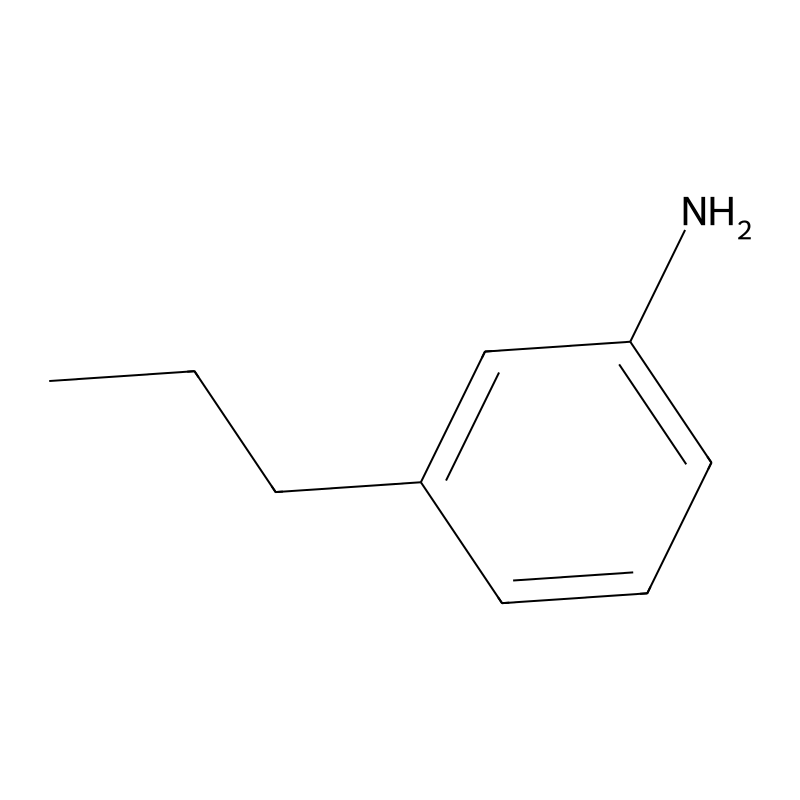3-Propylaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Anilines
Applications of Substituted Polyanilines
Scientific Field: This falls under the field of Material Science .
Summary of the Application: Substituted polyanilines, which could potentially include 3-Propylaniline, have wide application potentials in diverse fields .
Methods of Application or Experimental Procedures: These materials are used in the fabrication of sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials .
Results or Outcomes: The use of substituted polyanilines in these applications has led to improved performance and efficiency in these devices .
Palladium-Catalyzed Methods for Aniline Synthesis
Summary of the Application: Palladium-catalyzed methods are used in the synthesis of anilines, including 3-Propylaniline .
Methods of Application or Experimental Procedures: These methods involve reactions of secondary amines, primary amines, ammonia equivalents, hydrazones, indoles, pyrroles, and carbazoles .
3-Propylaniline, also known as 3-amino-1-propylbenzene, is an organic compound with the molecular formula C₉H₁₃N. It consists of a benzene ring that is substituted with both an amino group and a propyl group. The compound has significant relevance in organic chemistry due to its unique structure and properties, which allow it to participate in various
- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in electrophilic aromatic substitution reactions.
- Reduction Reactions: 3-Propylaniline can be synthesized from 3-nitroaniline through reduction processes involving metals such as zinc in acidic media .
- Hydrodenitrogenation: It has been identified as an intermediate in hydrodenitrogenation processes, which are crucial for nitrogen removal in organic compounds.
Several methods exist for synthesizing 3-propylaniline:
- Reduction of Nitro Compounds: One common method involves the reduction of 3-nitrobenzaldehyde using zinc and hydrochloric acid to yield 3-propylaniline .
- Alkylation of Anilines: Another approach includes the alkylation of aniline derivatives with propyl halides under basic conditions.
- Phosphonium Salt Method: A more complex synthesis involves the reaction of 3-nitrobenzaldehyde with ethyltriphenylphosphonium bromide and potassium t-butoxide in anhydrous dichloromethane.
3-Propylaniline has various applications across different fields:
Research indicates that 3-propylaniline interacts with various biological systems through its amino group. Studies have shown that anilines can undergo nucleophilic substitutions or reductions that influence their biological activity. Additionally, investigations into related compounds have highlighted potential mutagenic effects, necessitating further studies on safety and environmental impact .
Several compounds share structural similarities with 3-propylaniline. Here are a few notable examples:
These compounds are unique due to their distinct positions of substitution on the benzene ring or differences in functional groups, which significantly influence their chemical behavior and biological activity.








